molecular formula C37H37ClF3N3O4 B15138902 Ncd38 (tfa)

Ncd38 (tfa)

Cat. No.: B15138902
M. Wt: 680.2 g/mol
InChI Key: SCYPMEPRSQTTPW-WBAULYFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ncd38 (tfa) primarily undergoes inhibition reactions where it binds to the LSD1 enzyme, preventing its activity. This inhibition affects the demethylation of histone proteins, which plays a crucial role in gene expression regulation . The compound does not typically undergo oxidation, reduction, or substitution reactions in its primary mode of action.

Scientific Research Applications

Mechanism of Action

Ncd38 (tfa) exerts its effects by inhibiting the LSD1 enzyme, which is involved in the demethylation of histone proteins. This inhibition leads to the accumulation of methylated histones, resulting in changes in gene expression. The compound specifically targets the LSD1 enzymatic pocket, preventing the enzyme from interacting with its substrates . This mechanism is crucial in the regulation of gene expression and has significant implications for cancer treatment .

Comparison with Similar Compounds

Ncd38 (tfa) is unique in its selective inhibition of LSD1. Similar compounds include other LSD1 inhibitors such as Ncd25 and tranylcypromine derivatives . These compounds share a similar mechanism of action but may differ in their specificity and potency. Ncd38 (tfa) is particularly notable for its ability to target glioma stem cells and its potential in treating hematological malignancies .

Properties

Molecular Formula

C37H37ClF3N3O4

Molecular Weight

680.2 g/mol

IUPAC Name

N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H36ClN3O2.C2HF3O2/c36-30-15-9-10-25(22-30)24-38-35(41)32(16-7-8-21-37-33-23-31(33)28-13-5-2-6-14-28)39-34(40)29-19-17-27(18-20-29)26-11-3-1-4-12-26;3-2(4,5)1(6)7/h1-6,9-15,17-20,22,31-33,37H,7-8,16,21,23-24H2,(H,38,41)(H,39,40);(H,6,7)/t31-,32-,33+;/m0./s1

InChI Key

SCYPMEPRSQTTPW-WBAULYFBSA-N

Isomeric SMILES

C1[C@H]([C@@H]1NCCCC[C@@H](C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(C1NCCCCC(C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O

Origin of Product

United States

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